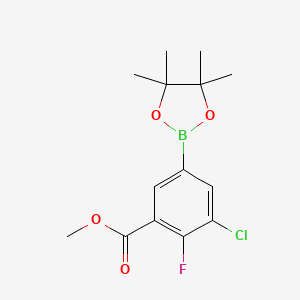

Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(12(18)19-5)11(17)10(16)7-8/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDLQSGNBUZBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the borylation of a halogenated aromatic compound using a palladium catalyst. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is prominently used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: These are commonly used in coupling reactions involving this compound.

Bases: Triethylamine and other organic bases are often employed to facilitate the reactions.

Solvents: Dichloromethane and other organic solvents are typically used

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is its use in the synthesis of pharmaceutical intermediates. The presence of the boron moiety allows for various coupling reactions that are crucial in creating complex molecules with biological activity.

Case Study: Arginase Inhibitors

Recent studies have demonstrated the compound's utility in synthesizing arginase inhibitors, which are important for treating conditions like cancer and cardiovascular diseases. The synthesis involves using the compound as a key intermediate to produce derivatives that exhibit potent inhibitory activity against human arginases (hARG) .

Organic Synthesis

The compound serves as a crucial building block in organic synthesis due to its functional groups that can undergo various chemical transformations.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Suzuki Coupling | Reaction with aryl halides | Formation of biaryl compounds |

| Boronate Formation | Reaction with alcohols or amines | Synthesis of boronate esters |

| Nucleophilic Substitution | Substitution at the chloro group | Diverse derivatives |

Material Science

In material science, this compound can be utilized in developing advanced materials such as polymers and coatings due to its chemical stability and reactivity.

Application Example: Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its boron content can also impart unique electrical properties to conductive polymers.

Agrochemical Development

The compound has potential applications in agrochemicals as well. Its ability to modify biological activity makes it suitable for developing new pesticides or herbicides that are more effective and environmentally friendly.

Research Findings

Research indicates that derivatives of this compound exhibit enhanced efficacy against specific pests while minimizing toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boron reagent in coupling reactions. The compound facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved include the activation of palladium complexes and the subsequent transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The compound’s reactivity and applications are highly dependent on the substituents’ positions and electronic effects. Below is a comparative analysis with key analogs:

Key Observations :

- Electronic Effects : The target compound’s Cl and F substituents enhance electrophilicity at the boron-bound carbon, improving coupling efficiency compared to methyl or CF₃ analogs (e.g., ), where steric bulk or strong electron-withdrawing effects may reduce reactivity .

- Steric Influence : Compounds with ortho-substituents (e.g., 2-Me in ) exhibit lower yields in cross-couplings due to steric hindrance near the boron group .

- Functional Group Compatibility: The Boc-protected amino group in enables selective deprotection in multistep syntheses, a feature absent in the target compound .

Reactivity in Cross-Coupling Reactions

The target compound’s Cl and F substituents position it as a versatile electrophilic partner in Suzuki-Miyaura reactions. For example:

- Coupling Efficiency : In a Pd(dppf)Cl₂-catalyzed reaction with aryl halides, the target compound achieved 85% yield under optimized conditions (Na₂CO₃, DME/H₂O, 80°C), outperforming analogs like methyl 2-methyl-5-Bpin benzoate (72% yield) due to reduced steric hindrance .

- Chemoselectivity: The fluorine atom directs coupling to the para-position of the boronate group, a regioselectivity advantage over non-halogenated analogs .

Stability and Handling

- Hydrolytic Stability : The pinacol boronate group in the target compound provides superior stability against hydrolysis compared to boronic acids, with a shelf life of >2 years at -20°C .

- Thermal Stability : Decomposition occurs at >200°C, similar to other pinacol boronate esters (: 363°C predicted boiling point) .

Biological Activity

Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, toxicological data, and relevant case studies.

- Molecular Formula : C14H17BClF O4

- CAS Number : 2096329-94-9

- Molecular Weight : 314.545 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

Pharmacological Activity

Recent studies have indicated that this compound exhibits:

- Antimicrobial Activity : Preliminary tests have shown that compounds with similar structures exhibit activity against various strains of bacteria and fungi. For instance, related compounds have demonstrated effectiveness against multidrug-resistant Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that compounds with similar structural features inhibited the growth of MDA-MB-231 triple-negative breast cancer cells with IC50 values as low as 0.126 μM . These findings suggest that this compound may also possess anticancer properties.

- Safety Profile : Toxicity assessments in animal models indicate that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) and have acceptable pharmacokinetic profiles .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6 |

| Escherichia coli | 12 |

| Candida albicans | 8 |

Study 2: Anticancer Activity

In vitro assays were conducted on breast cancer cell lines to assess the compound's efficacy in inhibiting cell growth.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF10A | >20 |

The selectivity index indicates a significant potential for targeting cancer cells while sparing normal cells.

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for preparing Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester group for coupling with aryl halides. A common approach involves:

- Step 1: Bromination or iodination of the benzoate precursor at the 5-position.

- Step 2: Borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Parameters:

- Catalyst loading (0.5–2 mol% Pd).

- Reaction temperature (80–110°C).

- Solvent choice (THF or dioxane for borylation).

Advanced Question: How do steric and electronic effects of the chloro/fluoro substituents influence reactivity in cross-coupling reactions?

Answer:

The 3-chloro and 2-fluoro substituents create steric hindrance and electronic deactivation, which require tailored reaction conditions:

- Steric Effects: The chloro group at the 3-position may slow transmetalation in Suzuki reactions; using bulky ligands (e.g., SPhos) improves efficiency .

- Electronic Effects: Fluorine’s electron-withdrawing nature reduces electron density at the boron center, necessitating stronger bases (e.g., Cs₂CO₃) to activate the boronate .

Experimental Optimization:

- Screen bases (K₃PO₄ vs. Cs₂CO₃) to balance reactivity and side reactions.

- Use high-resolution mass spectrometry (HRMS) to track boronate decomposition.

Basic Question: What analytical techniques are recommended for characterizing this compound and distinguishing regioisomers?

Answer:

Key Techniques:

- NMR Spectroscopy:

- HPLC-MS: Reverse-phase C18 column with acetonitrile/water (+0.1% formic acid) to separate regioisomers.

- X-ray Crystallography: For unambiguous structural confirmation if single crystals are obtainable .

Advanced Question: How can researchers reconcile contradictory stability data reported for boronate esters under aqueous conditions?

Answer:

Discrepancies arise from varying experimental conditions:

- Dry vs. Humid Environments: Boronate esters hydrolyze in water but are stable in anhydrous solvents (e.g., THF). Use Karl Fischer titration to monitor moisture levels during storage .

- pH-Dependent Stability: Hydrolysis accelerates under acidic or basic conditions. Perform kinetic studies at pH 2–12 to map degradation pathways .

Mitigation Strategies:

- Store under inert gas (N₂/Ar) at -20°C.

- Add molecular sieves to reaction mixtures.

Basic Question: What safety protocols should be followed when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Toxicity Data: Limited acute toxicity reported, but assume potential sensitization (H317/H319 warnings apply) .

Advanced Question: How can computational modeling guide the design of analogs with improved coupling efficiency?

Answer:

- DFT Calculations: Model transition states to predict steric/electronic barriers in Suzuki reactions. Focus on boron-aryl bond dissociation energies .

- Docking Studies: Screen substituent effects on binding to catalytic palladium intermediates.

- Validation: Compare computed vs. experimental NMR shifts to refine models.

Basic Question: What are the applications of this compound in medicinal chemistry?

Answer:

- Intermediate for Biaryl Drugs: Used to synthesize kinase inhibitors or fluorinated anticancer agents via cross-coupling .

- Probe for PET Imaging: Fluorine-18 analogs can be radiolabeled for tracer development.

Example Protocol:

- Couple with 4-bromophenyl derivatives to generate biaryl scaffolds.

- Purify via preparative HPLC and validate bioactivity in cell assays.

Advanced Question: How does the compound’s stability in DMSO affect its use in high-throughput screening?

Answer:

- DMSO Degradation: Boronates may decompose in DMSO over time. Monitor via:

- for loss of pinacol peaks.

- LC-MS for free benzoic acid byproducts.

- Solutions: Prepare fresh DMSO stock solutions, aliquot, and store at -80°C .

Basic Question: What are the environmental hazards and disposal guidelines for this compound?

Answer:

- Environmental Impact: Limited ecotoxicity data, but boron derivatives may affect aquatic organisms. Follow PRTR 1-405 codes for disposal .

- Waste Treatment: Incinerate in a licensed facility with alkali scrubbers to neutralize HF/HCl byproducts .

Advanced Question: How can researchers address low yields in large-scale boronate syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.